1-Chloro-2-deoxy-3,5-di-O-toluoyl-L-ribofuranose

Antiviral chemotherapy L-nucleosides Stereochemical differentiation

1-Chloro-2-deoxy-3,5-di-O-toluoyl-L-ribofuranose (CAS 141846-57-3) is a protected L-ribofuranosyl chloride glycosyl donor that delivers exclusive β-stereoselectivity in L-configured 2′-deoxynucleoside construction. Unlike its D-series counterpart, this L-enantiomer is mandatory for synthesizing clinically validated antivirals (telbivudine, lamivudine, FTC) with superior therapeutic indices. Procurement ensures stereochemical fidelity critical for HBV/HIV drug programs.

Molecular Formula C₂₁H₂₁ClO₅
Molecular Weight 388.8 g/mol
CAS No. 141846-57-3
Cat. No. B026262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-2-deoxy-3,5-di-O-toluoyl-L-ribofuranose
CAS141846-57-3
Synonyms2-Deoxy-α-L-erythro-pentofuranosyl Chloride 3,5-Bis(4-methylbenzoate); _x000B_1-Chloro-2-deoxy-3,5-di-O-toluoyl-L-ribose;  _x000B_Chloro-3,5-di-O-toluoyl-2-deoxy-α-L-ribofuranose
Molecular FormulaC₂₁H₂₁ClO₅
Molecular Weight388.8 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)OCC2C(CC(O2)Cl)OC(=O)C3=CC=C(C=C3)C
InChIInChI=1S/C21H21ClO5/c1-13-3-7-15(8-4-13)20(23)25-12-18-17(11-19(22)26-18)27-21(24)16-9-5-14(2)6-10-16/h3-10,17-19H,11-12H2,1-2H3/t17-,18+,19?/m1/s1
InChIKeyFJHSYOMVMMNQJQ-YTYFACEESA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Chloro-2-deoxy-3,5-di-O-toluoyl-L-ribofuranose (CAS 141846-57-3): A Protected L-Series Glycosyl Chloride for Antiviral Nucleoside Synthesis


1-Chloro-2-deoxy-3,5-di-O-toluoyl-L-ribofuranose (CAS 141846-57-3), systematically named 2-deoxy-3,5-di-O-p-toluoyl-α-L-ribofuranosyl chloride, is a protected 2-deoxy-L-ribofuranosyl chloride derivative bearing p-toluoyl protecting groups at the 3- and 5-hydroxyl positions. It functions as a reactive glycosyl donor for the stereoselective construction of L-configured 2′-deoxynucleoside analogues . The chloride leaving group at the anomeric center enables efficient glycosidic bond formation with suitably protected nucleobases, while the toluoyl esters provide hydrolytic stability during synthetic manipulations and facilitate purification . This compound belongs to the class of protected carbohydrate building blocks that serve as critical intermediates in the synthesis of L-nucleoside antiviral agents [1].

Why 1-Chloro-2-deoxy-3,5-di-O-toluoyl-L-ribofuranose Cannot Be Replaced by D-Series Analogs or Alternative Glycosyl Donors


Generic substitution of 1-chloro-2-deoxy-3,5-di-O-toluoyl-L-ribofuranose with its D-series counterpart (e.g., Hoffer's chlorosugar, CAS 3601-89-6) or alternative glycosyl donors fundamentally alters the stereochemical outcome of nucleoside synthesis, yielding D-configured products with distinct biological and pharmacological properties. L-Nucleosides derived from this L-ribofuranosyl chloride precursor exhibit favorable therapeutic profiles including comparable or superior antiviral activity, reduced cytotoxicity, and greater metabolic stability relative to their D-counterparts [1]. This stereochemical distinction is non-negotiable for programs targeting L-nucleoside drug candidates such as telbivudine, clevudine, lamivudine (3TC), and emtricitabine (FTC), where the L-configuration is essential for both antiviral potency and an improved safety margin [2].

Quantitative Differentiation Evidence for 1-Chloro-2-deoxy-3,5-di-O-toluoyl-L-ribofuranose (CAS 141846-57-3)


L-Series Nucleosides Demonstrate Reduced Cytotoxicity and Enhanced Metabolic Stability vs. D-Counterparts

L-Nucleoside analogues synthesized from L-ribofuranosyl chloride precursors such as CAS 141846-57-3 exhibit more favorable toxicological profiles and greater metabolic stability compared to their corresponding D-enantiomers [1]. This stereochemistry-dependent advantage translates directly to an improved therapeutic index in antiviral drug development, with clinical evidence from approved agents such as lamivudine (3TC) and emtricitabine (FTC) confirming that L-nucleosides demonstrate antiviral activity comparable to or greater than their D-counterparts while exhibiting significantly reduced host toxicity [2].

Antiviral chemotherapy L-nucleosides Stereochemical differentiation

Glycosylation with D-Series Analog Yields α-Anomers as Major Products Under Comparable Conditions

Glycosylation of trimethylsilyl-protected 3-deazaguanine precursor 4 with 1-O-methyl-2-deoxy-3,5-di-O-p-toluoyl-D-ribofuranose (a D-series glycosyl donor) using trimethylsilyl trifluoromethanesulfonate as catalyst produced the corresponding N-1 and N-3 glycosyl derivatives with α-configuration (compounds 18 and 20) as the major products, with only minor amounts of the β-anomers (19 and 21) obtained [1]. In contrast, glycosylation of the sodium salt of 4 with the L-series donor 1-chloro-2-deoxy-3,5-di-O-p-toluoyl-α-L-erythro-pentofuranose (CAS 141846-57-3) gave exclusively the β-anomers in good yield [1].

Nucleoside synthesis Glycosylation stereoselectivity 3-Deazaguanine analogues

D-Series Hoffer's Chlorosugar Synthesis Achieves 80.3% Yield Under Optimized Laboratory Conditions

Synthesis of the D-series counterpart, 1-chloro-3,5-di-O-toluoyl-2-deoxy-D-ribofuranose (Hoffer's chlorosugar, CAS 3601-89-6), has been reported to proceed in 80.3% yield following recrystallization from ethanol, yielding white needle-like crystals with a melting point of 81-82°C . This yield benchmark provides a reference point for evaluating synthetic efficiency when comparing D-series and L-series protected glycosyl chloride preparations.

Hoffer's chlorosugar Nucleoside intermediate synthesis D-ribofuranosyl chloride

Procurement-Driven Application Scenarios for 1-Chloro-2-deoxy-3,5-di-O-toluoyl-L-ribofuranose (CAS 141846-57-3)


Synthesis of L-Nucleoside Antiviral Drug Candidates Requiring Reduced Cytotoxicity Profiles

This compound is the preferred glycosyl donor for medicinal chemistry programs developing L-nucleoside analogues targeting HBV, HIV, and other viral infections where the improved toxicological profile of L-enantiomers relative to D-counterparts is a critical selection criterion [1]. Procurement of the L-series protected chloride is mandatory for generating L-configured 2′-deoxynucleoside lead series that exhibit the favorable therapeutic index characteristic of clinically validated agents such as lamivudine (3TC) and emtricitabine (FTC) [2].

Telbivudine and Related L-Thymidine Analogue Process Development and Manufacturing

CAS 141846-57-3 serves as a key intermediate in the synthesis of telbivudine (L-dT, CAS 3424-98-4), an FDA-approved nucleoside analogue for chronic hepatitis B treatment [1]. The compound's role in telbivudine production establishes a defined industrial application with established quality specifications, including compliance with USP, EMA, JP, and BP regulatory guidelines for use as a reference standard in analytical method development, method validation, and quality control [2].

Stereoselective Synthesis of β-Configured 2′-Deoxy-L-Nucleosides via Glycosylation

Based on comparative glycosylation studies demonstrating that the L-series α-chloro donor yields exclusively β-anomeric nucleoside products under sodium salt conditions, this compound is specifically indicated for synthetic routes requiring β-stereoselectivity in 2′-deoxy-L-nucleoside construction [1]. This stereochemical outcome cannot be replicated using the corresponding D-series glycosyl donor, which produces predominantly α-anomers under comparable conditions [1].

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